Monatin - 146142-94-1

Monatin

Catalog Number: EVT-384888
CAS Number: 146142-94-1
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monatin is a natural product found in Sclerochiton ilicifolius with data available.
Synthesis Analysis

The synthesis of monatin has been extensively studied, with various methods developed to produce this compound efficiently. One notable synthesis route involves the regiospecific ring opening of an epoxide using indole magnesium bromide, leading to the formation of a lactone intermediate. This lactone is then subjected to amination followed by saponification to yield monatin .

Another approach utilizes a chemo-biocatalytic method that allows for the production of both (2R,4R)-monatin and (2S,4S)-monatin isomers. This method emphasizes the importance of stereochemistry in the synthesis process, as different isomers exhibit distinct sweetness profiles .

Recent advancements have focused on optimizing these synthetic routes to enhance yield and scalability while minimizing byproducts. For instance, studies have highlighted the use of dimethyl-2-methylene glutarate as a precursor in the synthesis process .

Molecular Structure Analysis

Monatin's molecular structure is characterized by its chiral centers at positions 2 and 4, which significantly influence its sweetness and taste profile. The compound's chemical formula is C11H15N1O5C_{11}H_{15}N_{1}O_{5}, and it features multiple functional groups including amines and esters that contribute to its sweet taste.

The stereochemistry of monatin is critical; the (2R,4R)-isomer is particularly noted for its high sweetness intensity compared to other stereoisomers. Structural studies often employ techniques like nuclear magnetic resonance spectroscopy to elucidate the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Monatin participates in various chemical reactions that can alter its structure and properties. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, monatin can hydrolyze, affecting its sweetness.
  • Degradation: Exposure to light and heat can lead to degradation products, which have been studied for their stability in beverage formulations .
  • Reactivity with Other Compounds: Monatin can react with other sweeteners or flavor compounds, potentially modifying its sensory attributes.

These reactions are essential for understanding how monatin behaves in different environments, particularly in food systems where stability is crucial.

Mechanism of Action

The mechanism by which monatin exerts its sweet taste involves interaction with taste receptors on the tongue. Specifically, it binds to the sweet taste receptor (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness. Research indicates that the specific orientation and functional groups on the monatin molecule are key determinants of its binding affinity and subsequent sweetness intensity .

Physical and Chemical Properties Analysis

Monatin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and alcohols but less soluble in non-polar solvents.
  • Stability: Monatin shows varying stability under different pH conditions; it is relatively stable in neutral pH but can degrade under extreme acidic or alkaline conditions.
  • Taste Profile: The compound is approximately 30 times sweeter than sucrose, making it an attractive alternative sweetener.

These properties are crucial for its application in food products where taste enhancement without added calories is desired.

Applications

Monatin has diverse applications across several fields:

  • Food Industry: As a high-intensity sweetener, monatin can be used in low-calorie food products, beverages, and dietary supplements. Its ability to mimic sugar's taste without contributing calories makes it particularly appealing for weight management products.
  • Pharmaceuticals: Monatin's sweetening properties can enhance the palatability of medicinal syrups and formulations aimed at children or patients sensitive to bitter tastes.
  • Research: Ongoing studies explore the potential health benefits of monatin beyond sweetness, including its role as an antioxidant or anti-inflammatory agent.
Introduction to Monatin

Historical Discovery and Natural Occurrence

Monatin (common name: arruva) is a naturally occurring high-potency sweetener isolated from the root bark of Sclerochiton ilicifolius, a plant native to the Transvaal region of South Africa. The name "monatin" derives from the indigenous term molomo monate, meaning "mouth nice," reflecting its sensory properties [1]. First documented in the early 20th century, indigenous communities historically used the plant for its sweetening properties. Scientific interest emerged in the 1980s when researchers identified its intense sweetness. Structural elucidation was achieved in 1992 through NMR spectroscopy, confirming its chemical identity as (2S,4S)-4-amino-2-hydroxy-2-((1H-indol-3-yl)methyl)pentanedioic acid [7]. Unlike cultivated sweeteners, monatin remains wild-harvested, with no documented large-scale cultivation to date.

Table 1: Key Historical Milestones

YearEvent
Pre-1980sIndigenous use in South Africa
1992Full structural characterization [7]
2000sPatent filings for extraction/synthesis

Classification as a High-Potency Sweetener

Monatin belongs to the non-caloric, high-intensity sweetener category, defined as substances with sweetness potency >100 times that of sucrose. Chemically, it is an indole derivative (C₁₄H₁₆N₂O₅) with two chiral centers, yielding four stereoisomers. The R,R-isomer exhibits the highest sweetness intensity—approximately 3,000 times sweeter than sucrose at 5% sucrose equivalence [5]. Its sweetness concentration-response follows a hyperbolic model:$$SE = \frac{26.7 \times [\text{monatin}]}{69.6 + [\text{monatin}]}$$where SE is sucrose equivalence (%) and [monatin] is concentration in mg/L [5]. Unlike artificial sweeteners, monatin decomposes into skatole, an odorous compound explaining its fecal smell upon degradation [1].

Table 2: Sweetness Comparison of Natural High-Potency Sweeteners

SweetenerRelative Sweetness (vs. Sucrose)Source Plant
Monatin (R,R-isomer)3,000xSclerochiton ilicifolius
Steviol glycosides200–400xStevia rebaudiana
Thaumatin2,000–3,000xThaumatococcus daniellii

Properties

CAS Number

146142-94-1

Product Name

Monatin

IUPAC Name

(2S,4S)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14-/m0/s1

InChI Key

RMLYXMMBIZLGAQ-HZMBPMFUSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O

Synonyms

(2S,4S)-4-hydroxy-4-(indol-3-ylmethyl)glutamic acid
2-amino-4-carboxy-4-hydroxy-5-(3-indolyl)pentanoic acid
4-hydroxy-4-(indol-3-ylmethyl)glutamic acid
monatin

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O

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